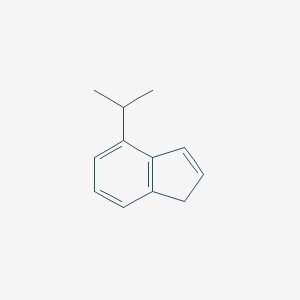

4-Isopropyl-1H-indene

Description

Structure

3D Structure

Properties

CAS No. |

152685-98-8 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

4-propan-2-yl-1H-indene |

InChI |

InChI=1S/C12H14/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3-5,7-9H,6H2,1-2H3 |

InChI Key |

HUWWPWRILBVQHZ-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC2=C1C=CC2 |

Canonical SMILES |

CC(C)C1=CC=CC2=C1C=CC2 |

Synonyms |

1H-Indene,4-(1-methylethyl)-(9CI) |

Origin of Product |

United States |

Mechanistic Investigations of 4 Isopropyl 1h Indene Formation and Reactivity

Reaction Pathway Elucidation through Isotopic Labeling and Computational Studies

The synthesis of indenes, particularly through the cyclization of precursors like o-isopropyl-substituted aryl alkynes, involves complex reaction cascades. pku.edu.cn Isotopic labeling experiments and Density Functional Theory (DFT) calculations have been indispensable in mapping these pathways, identifying transient intermediates, and determining the energetics of each step. nih.govkyoto-u.ac.jp These studies have revealed that the mechanism is not always straightforward, often involving competing pathways where subtle changes in substrate or catalyst can dictate the final product. pku.edu.cn

Hydride Transfer Mechanisms in Cyclization Processes

Hydride shifts are fundamental to many indene (B144670) syntheses, acting as a key C-H activation step that initiates cyclization. acs.orgnih.govresearchgate.net In the formation of indenes from precursors bearing an isopropyl group, such as o-isopropyl-substituted aryl alkynes or ynamides with an ortho-isopropyl-phenyl group, a pku.edu.cnresearchgate.net-hydride shift is a commonly proposed and computationally supported mechanism. pku.edu.cnnih.govulb.ac.be This process involves the migration of a hydride from the benzylic position of the isopropyl group to an activated alkyne or a related electrophilic center, which generates a critical carbocationic intermediate that drives the subsequent ring-closing reaction. pku.edu.cnnih.govunige.ch

nih.govresearchgate.net-Hydride Shift Pathways

Information on nih.govresearchgate.net-hydride shifts in the context of 4-isopropyl-1H-indene synthesis is not prominently featured in the reviewed literature. Instead, mechanistic studies highlight competing pathways involving pku.edu.cnresearchgate.net-hydride and pku.edu.cnresearchgate.net-hydride shifts. pku.edu.cn In the PtCl2-catalyzed cyclization of o-isopropyl-substituted aryl alkynes, two major competing pathways, designated pathway 'a' and pathway 'c', have been analyzed. pku.edu.cn Pathway 'c' is initiated by a concerted pku.edu.cnresearchgate.net-hydride shift and cyclization, followed by a final pku.edu.cnresearchgate.net-H shift. pku.edu.cn In contrast, pathway 'a' involves an initial pku.edu.cnresearchgate.net-H shift, followed by a pku.edu.cnresearchgate.net-H shift and electrocyclization. pku.edu.cn The relative energies of the transition states for these steps determine which pathway is favored. pku.edu.cn

Electrocyclization Processes and Their Energetic Profiles

Electrocyclization is the key ring-forming event in these reaction cascades. nih.govresearchgate.net Specifically, a cationic 4π-electrocyclization is proposed in the cyclization of o-isopropyl-substituted aryl alkynes. pku.edu.cn After the formation of a vinyl-substituted benzyl (B1604629) cation intermediate via hydride shifts, this species undergoes a facile 4π-electrocyclization to form the five-membered ring of the indene core. pku.edu.cn DFT calculations have shown this step to be extremely favorable. For example, in a PtCl2-catalyzed system, the activation free energy for this cationic 4π-electrocyclization was found to be only 3.3 kcal/mol, and the process is highly exergonic by 34.2 kcal/mol. pku.edu.cn This low-energy barrier and significant release of energy highlight the electrocyclization as a powerful driving force in the synthesis of the indene scaffold. pku.edu.cnnih.gov

Regiochemical Control and Steric Effects in Indene Synthesis

The substitution pattern of the final indene product is governed by regiochemical and steric factors during the cyclization cascade. organic-chemistry.org The nature of substituents on the starting materials can dictate which of the competing mechanistic pathways is followed, thereby controlling the final position of those substituents on the indene ring. pku.edu.cnirb.hr For example, in the PtCl2-catalyzed cyclization of o-isopropyl-substituted aryl alkynes, the identity of the substituent on the alkyne (the 'R' group) determines the preferred pathway. pku.edu.cn When R is a hydrogen or bromine, one pathway is favored, leading to the R group migrating to the C3 position of the indene. pku.edu.cn However, when R is a bulkier alkyl group, that pathway becomes difficult, and an alternative pathway that leaves the R group at the C2 position is preferred. pku.edu.cn

Steric hindrance also plays a critical role. irb.hrmdpi.comnih.gov In some syntheses, bulky substituents are used to direct reactions to a less hindered site. mdpi.com Conversely, steric crowding can impede a reaction. The presence of a more sterically hindered ortho-substituted ring on a starting enyne was found to hamper elimination and result in low conversion to the desired benzofulvene product. nih.gov In another example, the regioselectivity of a pku.edu.cnresearchgate.net-hydride shift was highlighted where the reaction selectively involved an ortho-isopropyl-phenyl group over another potential hydride source on a nitrogen atom, a preference attributed to poor orbital overlap in the latter, more sterically constrained case. ulb.ac.be

Data Tables

Table 1: Calculated Activation Free Energies for Competing Pathways in Indene Synthesis

DFT calculations for the PtCl2-catalyzed cyclization of o-isopropyl-substituted aryl alkynes reveal the energetic landscape of competing mechanistic pathways. The activation free energies (ΔG‡) dictate the favorability of each route.

| Pathway Step | Reactant System | Activation Free Energy (ΔG‡, kcal/mol) | Reference |

| pku.edu.cnresearchgate.net-H Shift (Pathway a) | 1-Ethynyl-2-isopropylbenzene | 18.6 | pku.edu.cn |

| pku.edu.cnresearchgate.net-H Shift (Pathway a) | Intermediate from above | 23.6 | pku.edu.cn |

| pku.edu.cnirb.hr-H Shift (Pathway b) | 1-Ethynyl-2-isopropylbenzene | 25.0 | pku.edu.cn |

| pku.edu.cnresearchgate.net-H Shift/Cyclization (Pathway c) | 1-Ethynyl-2-isopropylbenzene | 20.4 | pku.edu.cn |

| pku.edu.cnresearchgate.net-H Shift/Cyclization (Pathway c) | 1-Isopropyl-2-(phenylethynyl)benzene | 17.7 | pku.edu.cn |

| pku.edu.cnresearchgate.net-Ph Migration (Pathway a) | 1-Isopropyl-2-(phenylethynyl)benzene | 19.7 | pku.edu.cn |

Table 2: Influence of Substituents on Reaction Outcomes in Indene Synthesis

The electronic and steric nature of substituents can significantly impact reaction yields and regioselectivity.

| Reaction Type | Substituent (R group) | Outcome | Observation | Reference |

| PtCl2-catalyzed cyclization | R = H, Br | Pathway 'a' favored | R group migrates to C3 position. | pku.edu.cn |

| PtCl2-catalyzed cyclization | R = Alkyl | Pathway 'c' favored | pku.edu.cnresearchgate.net-R migration is difficult due to sterics; R remains at C2. | pku.edu.cn |

| PtCl2-catalyzed cyclization | R = Aryl | Both pathways 'a' and 'c' occur | A mixture of C2 and C3 substituted indenes is formed. | pku.edu.cn |

| Au-catalyzed hydroalkylation | Benzylic position = Isopropyl | High Yield (e.g., 94%) | Tertiary position readily undergoes pku.edu.cnresearchgate.net-hydride shift. | nih.gov |

| Au-catalyzed hydroalkylation | Benzylic position = Ethyl | Lower Yield (40%) | Secondary position is less reactive, isomerization observed. | nih.gov |

| Au-catalyzed hydroalkylation | Benzylic position = H (Xylyl) | No Reaction | Unsubstituted benzylic position inhibits the hydroalkylation. | ulb.ac.be |

Influence of Isopropyl Group Sterics on Selectivity

The steric hindrance imposed by the isopropyl group at the 4-position of the indene precursor plays a crucial role in directing the regioselectivity and outcome of various cyclization reactions. In the synthesis of indene derivatives, the size of substituents can be a determining factor for controlling regioselectivity. nih.gov For instance, in the rhodium-catalyzed reaction of 2-(chloromethyl)phenylboronic acid with alkynes, the regioselectivity is dependent on the steric nature of the alkyne's substituent. organic-chemistry.org

Detailed computational and experimental studies have elucidated the specific influence of the isopropyl group. In the gold-catalyzed intramolecular hydroalkylation of ynamides to form indenes, a substituted benzylic position, such as that provided by an isopropyl group, is beneficial for the key nih.govacs.org-hydride shift step. nih.govacs.org Research comparing different substituents at the benzylic position demonstrated that a tertiary carbon, as in an isopropyl group, is highly suitable for the hydride shift to proceed efficiently. acs.orgnih.govacs.org When the isopropyl group was replaced by a less bulky secondary ethyl group, a lower yield was observed, and isomerization of the product occurred. nih.govacs.org The complete absence of a substituent at the benzylic position inhibited the hydroalkylation reaction altogether, highlighting the necessity of substituents like the isopropyl group to facilitate the desired transformation. acs.orgnih.govacs.org

DFT calculations have quantified these steric and electronic effects. The distortion energy required for the substrate to reach the transition state geometry is a key factor controlled by the substituent. Studies show that the reactivity differences between ynamides with different benzylic substituents (e.g., isopropyl vs. ethyl) are mainly due to significant differences in the distortion energy along the reaction coordinate. nih.gov The reaction involving the isopropyl-substituted precursor has a lower distortion energy throughout the reaction pathway compared to other less bulky or unsubstituted analogues. nih.gov

Table 1: Effect of Benzylic Substituent on Gold-Catalyzed Indene Formation

| Substituent (R) | Product | Yield (%) | Reaction Outcome |

|---|---|---|---|

| Isopropyl | This compound derivative | 91 | Efficient nih.govacs.org-hydride shift and cyclization. nih.gov |

| Ethyl | 4-Ethyl-1H-indene derivative | 40 | Lower yield with subsequent isomerization. nih.govacs.org |

| Methyl | 4-Methyl-1H-indene derivative | Traces | Reaction largely inhibited. nih.gov |

| H | No indene formation | 0 | Reaction inhibited; starting material recovered. nih.gov |

Data sourced from experimental and computational studies on the hydroalkylation of ynamides. nih.govacs.org

In platinum-catalyzed cyclizations of o-isopropyl-substituted aryl alkynes, DFT calculations revealed two competing pathways. pku.edu.cn The sterics of the isopropyl group influence which pathway is favored, affecting the final position of substituents on the indene ring. pku.edu.cn The steric protection afforded by 2,6-isopropyl groups on the aryl rings of bis(imino)pyridine iron catalysts has also been shown to generate more active hydrogenation catalysts by preventing the formation of inactive species. scispace.com

Role of Catalytic Species and Ligand Architectures in Mechanistic Fidelity

The fidelity of mechanistic pathways in the formation of this compound and its derivatives is intrinsically linked to the nature of the catalytic species and the architecture of their associated ligands. The indenyl ligand itself possesses unique electronic properties that differentiate it from the more common cyclopentadienyl (B1206354) (Cp) ligand. nih.gov The fusion of a benzene (B151609) ring to the cyclopentadienyl ring creates the indenyl ligand, which imparts differential reactivity in catalytic processes. nih.gov This is often referred to as the "indenyl effect," where the indenyl ligand's ability to undergo η⁵ to η³ ring slippage facilitates associative substitution mechanisms, leading to a significant acceleration of reaction rates compared to analogous cyclopentadienyl complexes. nih.govrsc.org This structural flexibility allows for the creation of an additional vacant coordination site, which is crucial for many catalytic cycles. researchgate.net

The interaction between the metal center and its ligands is fundamental to catalytic activity, directly influencing the activation barriers of key mechanistic steps. In the gold-catalyzed synthesis of indenes from ynamides, the choice of ligand on the gold catalyst has a profound impact on the reaction's feasibility. nih.gov DFT calculations comparing an N-heterocyclic carbene (NHC) ligand (IPr) with a phosphine (B1218219) ligand (PPh₃) showed a dramatic difference in the activation barrier for the rate-determining nih.govacs.org-hydride shift. nih.gov

With the IPr ligand, the calculated barrier was 14.4 kcal/mol, consistent with the experimentally observed high yield. nih.gov In contrast, with the PPh₃ ligand, the barrier increased significantly to 23.9 kcal/mol, explaining the lack of reactivity. nih.gov This difference was attributed to the electronic effects of the ligands, where the IPr ligand results in a more electrophilic carbon atom in the key keteniminium intermediate, thus facilitating the hydride shift. nih.gov

Table 2: Calculated Activation Barriers for Key Mechanistic Steps

| Reaction | Catalyst/Ligand | Mechanistic Step | Activation Free Energy (ΔG‡, kcal/mol) |

|---|---|---|---|

| Ynamide Hydroalkylation | [Au(IPr)]+ | nih.govacs.org-Hydride Shift | 14.4 nih.gov |

| Ynamide Hydroalkylation | [Au(PPh₃)]+ | nih.govacs.org-Hydride Shift | 23.9 nih.gov |

| Aryl Alkyne Cyclization | PtCl₂ | nih.govacs.org-Hydride Shift | 17.7 pku.edu.cn |

| Aryl Alkyne Cyclization | PtCl₂ | nih.govpku.edu.cn-Hydride Shift | 25.0 pku.edu.cn |

Data sourced from DFT computational studies. nih.govpku.edu.cn

The conformational flexibility of ligands, particularly the indenyl moiety itself, is a defining feature of the catalytic cycles leading to indene formation. The "indenyl effect" is a direct consequence of the conformational change known as ring slippage, where the indenyl ligand isomerizes from an η⁵ to an η³ coordination mode. nih.govresearchgate.net This haptotropic shift is facilitated by the stability of the fused benzene ring, which helps to stabilize the η³ intermediate. nih.govrsc.org

This slippage opens up a coordination site on the metal center, allowing for the association of a reactant molecule and subsequent steps like migratory insertion. nih.gov X-ray crystal structures of various indenyl complexes have provided direct evidence for this ring slippage, correlating the degree of folding or bending of the indenyl ligand with its hapticity. nih.gov The ability of the ligand to adopt different conformations (η⁵, η³, η¹) is crucial for stabilizing intermediates and transition states throughout the catalytic cycle, resulting in increased reaction rates compared to complexes with more rigid ligands like cyclopentadienyl. rsc.org The properties of the indenyl ligand are known to resemble those of cyclopentadienyl, but with a considerably higher tendency to undergo η⁵-to-η³ rearrangement. rsc.org

Stereochemical Aspects and Enantioselective Pathways in Chiral Indene Construction

The construction of chiral indene frameworks, particularly those with defined stereocenters, is a significant area of synthetic chemistry. The stereochemical outcome of these reactions is often dictated by the chiral environment created by the catalyst system.

Recent advances have focused on the development of catalytic asymmetric methods to produce enantiomerically enriched indenes. For example, a palladium-catalyzed asymmetric (4+2) dipolar cyclization has been developed to construct chiral spiro-indenes that possess all-carbon quaternary stereocenters. oaepublish.com This method utilizes a chiral ligand to control the facial selectivity of the cycloaddition, achieving high enantioselectivities (up to 97% ee) and diastereoselectivities. oaepublish.com

Brønsted acid catalysis has also emerged as a powerful tool for the enantioselective synthesis of 1-aminoindene derivatives. rsc.org Using a chiral N-triflyl phosphoramide (B1221513) as the catalyst, an asymmetric iminium ion cyclization of 2-alkenylbenzaldimines proceeds to give the desired 1-aminoindenes in good yields and high enantioselectivities. rsc.org

In rhodium-catalyzed asymmetric 1,4-additions of arylboronic acids to enones, chiral seven-membered rings have been successfully constructed. rsc.org The mechanism and practicality of such reactions are crucial for extending these methods to the synthesis of chiral indene-like structures. rsc.org The development of novel chiral indenyl ligands is a key challenge, with recent successes in creating user-friendly ligands for asymmetric C-H activation, leading to the construction of chiral isocoumarins, a related structural motif. researchgate.net The stereochemical course of reactions such as the fluorination of indene can also be influenced by the reaction conditions and the nature of the reagents used, leading to varying ratios of syn and anti diastereomers. oup.com

Advanced Spectroscopic Characterization Methodologies for 4 Isopropyl 1h Indene and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. It provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy is fundamental for identifying the types and number of hydrogen atoms in a molecule. For a compound like 4-Isopropyl-1H-indene, the ¹H NMR spectrum would display characteristic signals for the aromatic protons on the indene (B144670) ring, the vinylic protons, the aliphatic protons of the five-membered ring, and the distinct signals for the isopropyl group (a septet for the methine proton and a doublet for the two methyl groups).

The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, aromatic protons typically resonate downfield (δ 7.0-8.0 ppm) due to the deshielding effect of the ring current. The specific substitution pattern, as in the 4-isopropyl analogue, would lead to a unique set of splitting patterns for the aromatic protons, allowing for unambiguous assignment. The protons on the C1 methylene (B1212753) group of the indene ring typically appear as a singlet or a narrow multiplet around δ 3.3-3.5 ppm. researchgate.net

Analysis of a closely related analogue, Isopropyl 1H-indene-3-carboxylate, provides insight into the expected chemical shifts.

Table 1: Representative ¹H NMR Data for an Indene Analogue (Isopropyl 1H-indene-3-carboxylate in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic H | 7.95 (d) | Doublet | 8.4 |

| Aromatic H | 7.45 (t) | Triplet | 1.9 |

| Aromatic H | 7.39 (d) | Doublet | 8.4 |

| Aromatic H | 7.21–7.16 (m) | Multiplet | - |

| CH (isopropyl) | 5.23–5.15 (m) | Multiplet (septet) | 6.2 |

| CH₂ (indene ring) | 3.44 (m) | Multiplet | - |

| CH₃ (isopropyl) | 1.32 (d) | Doublet | 6.2 |

Deuteration Level Determination

¹H NMR is also a powerful method for quantifying the level of deuterium incorporation in a molecule. When a specific proton is replaced by a deuterium atom, its corresponding signal disappears from the ¹H NMR spectrum. The percentage of deuteration can be determined by comparing the integral of the residual, non-deuterated proton signal at a specific position to the integral of a signal from a non-deuterated internal standard or a part of the molecule that is known to be 100% protonated. rsc.org For highly deuterated compounds where residual proton signals are weak, Deuterium (²H) NMR can be employed as a more direct and quantitative technique. sigmaaldrich.com This method is crucial in mechanistic studies involving isotopic labeling or in the synthesis of deuterated standards for quantitative mass spectrometry.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment. In this compound, distinct signals would be expected for the aromatic carbons, the vinylic carbons, the aliphatic C1 carbon, and the carbons of the isopropyl group.

Quaternary carbons (those without attached protons) are typically weaker in intensity. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap. oregonstate.edu The positions of the signals confirm the presence of the indene and isopropyl moieties.

Table 2: Representative ¹³C NMR Data for an Indene Analogue (Isopropyl 1H-indene-3-carboxylate in CDCl₃)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 163.8 |

| Aromatic/Vinylic C | 144.2 |

| Aromatic/Vinylic C | 143.5 |

| Aromatic/Vinylic C | 140.9 |

| Aromatic/Vinylic C | 136.9 |

| Aromatic/Vinylic C | 126.6 |

| Aromatic/Vinylic C | 125.5 |

| Aromatic/Vinylic C | 123.8 |

| Aromatic/Vinylic C | 122.5 |

| CH (isopropyl) | 67.9 |

| CH₂ (indene ring) | 38.3 |

| CH₃ (isopropyl) | 22.0 |

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions in real-time directly within the NMR tube. researchgate.net This methodology provides invaluable kinetic and mechanistic information by allowing researchers to observe the consumption of reactants, the formation of intermediates, and the appearance of products as the reaction progresses. researchgate.netchemrxiv.org For the synthesis or modification of this compound, an in situ NMR experiment would involve placing the reactants in an NMR tube inside the spectrometer and acquiring spectra at regular intervals. rsc.org This allows for the identification of transient species and provides a detailed picture of the reaction pathway, which is often not possible with traditional analysis of quenched reaction aliquots. nih.gov The technique is particularly advantageous for studying reactions that are sensitive to air or moisture, as the entire process can be conducted in a closed system. researchgate.net

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for determining the molecular mass of thermally labile or non-volatile compounds. nih.gov In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte (typically protonated molecules, [M+H]⁺, in positive ion mode) are released into the gas phase and directed into the mass analyzer. nih.gov

Because ESI is a "soft" technique, it imparts minimal excess energy to the molecule, resulting in little to no fragmentation. The primary ion observed is the molecular ion or a pseudo-molecular ion (e.g., [M+H]⁺, [M+Na]⁺). This makes ESI-MS an excellent tool for the accurate determination of the molecular weight of this compound.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule from its exact mass. For an analogue like Isopropyl 1H-indene-3-carboxylate, HRMS can distinguish its formula (C₁₃H₁₄O₂) from other potential formulas with the same nominal mass. For example, the calculated exact mass for the [M+H]⁺ ion of this analogue is 203.1072, and an experimental HRMS measurement might yield a value of 203.1076, confirming the elemental composition. rsc.org

When coupled with a harder ionization technique like electron impact (EI) or through in-source fragmentation in ESI-MS, HRMS can also provide exact masses for fragment ions. The fragmentation of this compound would be expected to follow patterns characteristic of alkyl-substituted aromatic compounds. Key fragmentation pathways would include:

Loss of a methyl group: Formation of a stable benzylic-type cation [M-15]⁺.

Loss of the isopropyl group: Cleavage of the bond between the aromatic ring and the isopropyl group, leading to a fragment corresponding to the indene cation or the isopropyl cation. The stability of the resulting carbocation often dictates the most abundant fragment ion (the base peak). libretexts.org

Analyzing the precise masses of these fragments via HRMS can further confirm the structure of the parent molecule.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₁₂H₁₄)

| Ion | m/z (Nominal) | Formula | Description |

|---|---|---|---|

| [M]⁺• | 158 | C₁₂H₁₄ | Molecular Ion |

| [M-CH₃]⁺ | 143 | C₁₁H₁₁ | Loss of a methyl group |

| [M-C₃H₇]⁺ | 115 | C₉H₇ | Loss of the isopropyl group (Indenyl cation) |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by probing the vibrations of its chemical bonds.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations such as stretching and bending in its constituent bonds. Each functional group has a characteristic vibrational frequency, making FTIR an excellent tool for structural elucidation.

For this compound, the FTIR spectrum is expected to exhibit several characteristic absorption bands corresponding to its distinct structural components: the aromatic ring, the five-membered ring, and the isopropyl substituent.

C-H Stretching Vibrations: The spectrum will show distinct peaks for aromatic and aliphatic C-H stretches. Aromatic C-H stretching vibrations from the benzene (B151609) ring typically appear at wavenumbers just above 3000 cm⁻¹. In contrast, the aliphatic C-H stretching vibrations from the isopropyl group and the methylene (-CH₂) group in the five-membered ring are expected to absorb just below 3000 cm⁻¹. researchgate.net

C=C Stretching Vibrations: The presence of the aromatic ring will give rise to characteristic C=C stretching absorptions in the 1450–1600 cm⁻¹ region. researchgate.net

C-H Bending Vibrations: The isopropyl group is identifiable by a characteristic split in the C-H bending vibration band, typically appearing around 1370-1385 cm⁻¹. spectroscopyonline.com The methylene group will show a scissoring vibration near 1470 cm⁻¹. researchgate.net

Experimental data for the parent compound, indene, shows prominent absorptions that align with these expectations, providing a foundational reference for interpreting the spectrum of its isopropyl-substituted analogue. researchgate.netresearchgate.net

Table 1: Predicted Characteristic FTIR Peaks for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | Aromatic (Benzene Ring) | ~3050 - 3100 |

| C-H Stretch | Aliphatic (Isopropyl, -CH₂) | ~2870 - 2960 |

| C=C Stretch | Aromatic (Ring Skeleton) | ~1450 - 1600 |

| C-H Bend | Isopropyl (Split) | ~1370 - 1385 |

Electronic Absorption Spectroscopy (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. pressbooks.pub For aromatic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated system of the indene core.

The UV-Vis spectrum of the parent indene molecule, as documented in the NIST Chemistry WebBook, serves as a useful reference. nist.gov The addition of an isopropyl group, which acts as an auxochrome (a group that modifies the light-absorbing properties of a chromophore), is expected to cause a slight bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). up.ac.za This is due to the electron-donating nature of the alkyl group, which can subtly alter the energy levels of the π orbitals.

Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition Type | Chromophore | Expected λmax (nm) | Notes |

|---|---|---|---|

| π → π* | Indene Ring System | ~220 - 250 | Primary absorption band, likely shifted slightly from unsubstituted indene. |

X-ray Diffraction Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern produced when X-rays pass through a single crystal of the compound, one can calculate the electron density map and thereby determine the exact positions of atoms, bond lengths, bond angles, and intermolecular interactions. azolifesciences.comnih.gov

The first and often most challenging step in this process is growing a high-quality single crystal of the material, which should be pure, regular in structure, and sufficiently large for analysis. wikipedia.orgrochester.edunih.gov While a specific crystal structure for this compound is not publicly available, the application of this technique would yield a wealth of structural information.

Table 3: Structural Parameters Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. nih.gov |

| Space Group | The set of symmetry operations that describe the crystal's lattice. nih.gov |

| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |

| Bond Lengths | The distances between bonded atoms, typically measured in angstroms (Å). |

| Bond Angles | The angles formed between three connected atoms. |

| Torsion Angles | The dihedral angles that describe the conformation around chemical bonds. |

Surface and Topographical Analysis Methodologies

When this compound is studied as a thin film or as a layer adsorbed onto a substrate, surface-specific techniques are required to characterize its morphology and electronic properties at the interface.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographical map of a surface. wikipedia.org It works by scanning a sharp tip attached to a cantilever across the sample surface. The forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create the image. wikipedia.org

For a thin film of this compound, AFM can reveal critical information about the film's morphology, such as the size and shape of molecular aggregates, the uniformity of the film, and its surface roughness. acs.orgunileoben.ac.at This is particularly important in applications like organic electronics, where device performance is highly dependent on the morphology of the organic thin film. unileoben.ac.at

Table 4: Surface Parameters Derivable from AFM Analysis

| Parameter | Description |

|---|---|

| Topography | A 3D map of the surface's height variations. |

| RMS Roughness (Rq) | The root mean square average of the height deviations from the mean plane. |

| Film Thickness | The height of the deposited organic layer. researchgate.net |

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to investigate the electronic structure of materials. wikipedia.org It involves irradiating a sample with ultraviolet photons, causing the ejection of valence electrons. universallab.org By measuring the kinetic energy of these photoelectrons, one can determine the energy levels of the molecular orbitals in the valence region. wikipedia.orguniversallab.org

When applied to a film of this compound, UPS can provide fundamental electronic parameters. It is particularly useful for measuring the ionization potential (the energy required to remove an electron from the highest occupied molecular orbital, HOMO) and the work function of the material when deposited on a conductive substrate. universallab.orgthermofisher.com This information is crucial for understanding charge injection and transport properties at interfaces in organic electronic devices. wsu.edu

Table 5: Electronic Properties Measured by UPS

| Parameter | Description |

|---|---|

| Ionization Potential | The energy required to remove an electron from the valence shell of a molecule. universallab.org |

| Work Function (Φ) | The minimum energy required to remove an electron from the surface of a solid to a point in the vacuum. universallab.org |

| Valence Band Structure | The energy distribution of the occupied molecular orbitals. |

Computational and Theoretical Chemistry Studies on 4 Isopropyl 1h Indene Systems

Density Functional Theory (DFT) Applications in Reaction Mechanism and Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of many-body systems. It is widely applied to molecules like 4-Isopropyl-1H-indene and its derivatives to predict a range of properties, from reaction energetics to spectroscopic parameters. DFT methods are based on calculating the electron density of a system rather than its complex wavefunction, offering a favorable balance between computational cost and accuracy. matec-conferences.orgmdpi.comresearchgate.net

DFT calculations are instrumental in elucidating the complex reaction mechanisms involving this compound. By mapping the potential energy surface (PES) of a reaction, researchers can identify the most energetically favorable pathways. This process involves locating and calculating the energies of reactants, products, intermediates, and transition states.

The energy landscape provides a comprehensive picture of a chemical reaction. For instance, in a hypothetical catalytic hydrogenation of the this compound, DFT could be used to map the stepwise addition of hydrogen. This would involve identifying key intermediates, such as a pi-complex where the indene (B144670) coordinates to a metal catalyst, and tracking the energy changes as the reaction progresses to the final product, 4-isopropyl-indan. The calculations would reveal the relative stability of various isomers and the likelihood of different mechanistic routes, such as concerted versus stepwise pathways. mdpi.com

Interactive Table 1: Hypothetical Energy Profile for a Reaction of this compound

This table illustrates the type of data generated from DFT calculations to map a reaction's energy landscape. Values are representative.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| Intermediate 1 | Initial complex formation | -5.2 |

| Transition State 1 | First energy barrier | +15.8 |

| Intermediate 2 | Rearranged species | -2.1 |

| Transition State 2 | Second energy barrier | +12.3 |

| Products | Final products of the reaction | -20.5 |

A critical aspect of understanding reaction kinetics is the characterization of the transition state (TS), which is the highest energy point along the reaction coordinate. DFT is used to locate these first-order saddle points on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a genuine transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, the activation barrier (Ea) can be determined by calculating the energy difference between the transition state and the reactants. This barrier is a key determinant of the reaction rate. For reactions involving this compound, such as its polymerization or functionalization, DFT can compare the activation barriers of competing pathways, thereby predicting the major product under given conditions. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful technique used to translate the complex results of a DFT calculation into the familiar language of chemical bonding, including Lewis structures, lone pairs, and orbital hybridization. wikipedia.orgq-chem.com NBO analysis provides a localized, intuitive picture of the electron distribution within the this compound molecule.

This analysis can reveal:

Natural Atomic Charges: The distribution of electron density among the atoms, indicating which sites are electron-rich (nucleophilic) or electron-poor (electrophilic).

Hybridization: The spd character of the atomic orbitals involved in bonding.

Donor-Acceptor Interactions: NBO analysis quantifies the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.dewisc.edu These interactions, often described as delocalization or hyperconjugation effects, are crucial for understanding molecular stability and reactivity. For this compound, this could include interactions between the π-system of the indene ring and the σ-bonds of the isopropyl group.

Interactive Table 2: Representative Natural Bond Orbital (NBO) Analysis Data for this compound

This table shows sample data that could be obtained from an NBO analysis, illustrating charge distribution and bond composition. Data is hypothetical.

| Atom/Bond | NBO Parameter | Value |

| C4 (ring C attached to isopropyl) | Natural Charge | -0.15 e |

| C (isopropyl, tertiary) | Natural Charge | +0.05 e |

| C1-C2 Bond | Composition | 49.8% C1 (sp²) + 50.2% C2 (sp²) |

| C4-C(isopropyl) Bond | Composition | 51.0% C4 (sp²) + 49.0% C (sp³) |

| n(C5) -> π*(C6-C7) | Stabilization Energy E(2) | 2.1 kcal/mol |

In the context of catalysis, particularly asymmetric catalysis where this compound might act as a ligand for a metal center, noncovalent interactions (NCIs) are critical for determining stereoselectivity. nih.govmdpi.com NCIs are weak interactions, such as van der Waals forces, hydrogen bonds, and π-stacking, that can collectively exert significant control over the geometry of a catalyst-substrate complex. nih.gov

NCI analysis, often visualized through reduced density gradient (RDG) plots, allows researchers to identify and characterize these interactions in three-dimensional space. researchgate.net For a catalyst system involving a this compound ligand, NCI analysis could visualize attractive interactions between the indene's aromatic rings and a substrate, or steric repulsion from the bulky isopropyl group, explaining why one enantiomeric product is formed preferentially. nih.gov

DFT calculations are widely used to predict spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: By employing methods like the Gauge-Including Atomic Orbital (GIAO) method, DFT can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. nih.govnih.gov Calculations are typically performed on a DFT-optimized geometry. The accuracy of the prediction depends on the choice of the functional and basis set, and comparing calculated shifts with experimental data can help confirm the proposed structure or assign specific resonances. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra of molecules. youtube.comsapub.org The calculation yields the excitation energies (which correspond to absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption). gaussian.com For this compound, TD-DFT can predict the wavelengths of the π-π* transitions responsible for its UV absorption, aiding in the interpretation of its experimental spectrum. researchgate.net

Interactive Table 3: Sample Predicted Spectroscopic Data for this compound

This table provides an example of how theoretical spectroscopic data for this compound would be presented. Values are illustrative.

| Parameter | Predicted Value |

| ¹H NMR Chemical Shift (H at C1) | 3.4 ppm |

| ¹³C NMR Chemical Shift (C4) | 145.2 ppm |

| UV-Vis λmax 1 | 225 nm (Oscillator Strength: 0.45) |

| UV-Vis λmax 2 | 270 nm (Oscillator Strength: 0.12) |

Molecular Dynamics Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations can be used to explore:

Conformational Dynamics: How the isopropyl group rotates and how the five-membered ring puckers over time in different environments (e.g., in a solvent).

Solvation Effects: The structure and dynamics of solvent molecules around the solute, and how they influence its behavior.

Interactions with Surfaces or Polymers: MD can simulate the adsorption of this compound onto a surface or its diffusion within a polymer matrix. mdpi.comfrontiersin.org

Key parameters derived from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov These simulations provide a bridge between the quantum mechanical description of the molecule and its macroscopic properties and behavior. nih.govresearchgate.net

In Silico Modeling Approaches in Chemical Research

In modern chemical research, in silico modeling has become an indispensable tool for investigating molecular structures, properties, and reaction mechanisms. These computational approaches allow scientists to simulate and predict chemical phenomena, providing insights that can be difficult or impossible to obtain through experimental methods alone. Among the most powerful and widely used techniques is Density Functional Theory (DFT), a quantum-mechanical modeling method used to investigate the electronic structure of many-body systems. DFT is particularly valuable for studying the reactivity of molecules, including complex processes like tautomerism.

Computational studies utilize various levels of theory and basis sets to calculate the energetic and geometric properties of molecules. For instance, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to optimize molecular geometries and calculate thermodynamic properties. earthlinepublishers.com These calculations can predict the relative stabilities of different isomers and the energy barriers for their interconversion, offering a detailed map of the potential energy surface. orientjchem.org Furthermore, in silico models can simulate the influence of different environments, such as various solvents, by incorporating models like the Polarizable Continuum Model (PCM), which helps in understanding how solvent polarity affects molecular stability and equilibria. mdpi.comnih.gov

Tautomerism Investigations of Indene-Derived Compounds

Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a critical phenomenon in many organic molecules, including indene-derived compounds. Prototropic tautomerism, which involves the migration of a proton, is particularly common and can significantly alter the chemical and physical properties of a molecule. encyclopedia.pub Computational chemistry provides essential tools for investigating the tautomeric equilibria of these systems, which are often challenging to characterize experimentally due to the rapid interconversion between tautomers.

Identification and Characterization of Tautomeric Forms

A crucial first step in studying tautomerism is the identification and structural characterization of all possible tautomeric forms. Computational modeling allows for the systematic exploration of potential isomers arising from proton transfer. For indene derivatives, this can involve the migration of a proton between different carbon or heteroatoms. For example, in 2-substituted 1,3-indandiones, keto-enol tautomerism leads to distinct enolic forms that can be computationally modeled. earthlinepublishers.com

DFT calculations are used to optimize the geometry of each potential tautomer, providing detailed structural information such as bond lengths, bond angles, and dihedral angles. These optimized structures represent local minima on the potential energy surface. For instance, studies on pindone have identified and characterized both endocyclic and exocyclic enol forms in addition to the primary keto structure. earthlinepublishers.com The calculated structural parameters can then be compared with experimental data, if available, to validate the computational models. Furthermore, computational methods can predict spectroscopic properties, such as IR and UV-VIS spectra, for each tautomer, aiding in their experimental identification. earthlinepublishers.comearthlinepublishers.com

| Tautomeric Form | Description | Key Structural Feature |

|---|---|---|

| Keto Form (A) | The primary diketone structure. | Two C=O groups within the five-membered ring. |

| Enol Form (B) | Proton transfer from the central carbon to a carbonyl oxygen. | An enol group (C=C-OH) with an intramolecular hydrogen bond. |

| Enol Form (C) | An alternative enol structure where the proton has migrated to the other carbonyl oxygen. | A different C=C-OH group orientation. |

Energetic Landscape of Tautomeric Equilibria and Intramolecular Hydrogen Bonding

Understanding the energetic landscape is key to predicting tautomeric preferences. Computational chemistry, particularly DFT, excels at calculating the relative energies of different tautomers and the transition states that connect them. orientjchem.org The Gibbs free energy difference (ΔG) between tautomers determines the equilibrium constant (KT) and, therefore, their relative populations at equilibrium. nih.gov

A lower calculated energy for a particular tautomer indicates greater stability. For many indene derivatives capable of forming enol structures, the stability is significantly influenced by intramolecular hydrogen bonding. nih.govbgu.ac.il This interaction, often a resonance-assisted hydrogen bond (RAHB), can stabilize the enol form relative to the keto form. nih.gov Computational studies can quantify the strength of these hydrogen bonds by analyzing bond distances (e.g., O–H···O) and the associated stabilization energy. nih.gov For example, DFT calculations on various β-diketones have shown that the Z-β-keto-enol isomer, stabilized by a strong intramolecular hydrogen bond, is often more stable than the diketo tautomer by several kcal/mol. rsc.org

| Tautomer | Relative Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Key Stabilizing Factor |

|---|---|---|---|

| Keto Form | 0.00 (Reference) | 0.00 (Reference) | - |

| Enol Form (H-bonded) | -3.50 | -2.80 | Intramolecular O-H···O hydrogen bond |

| Enol Form (non-H-bonded) | +2.10 | +2.50 | Higher steric strain |

Solvent Effects on Tautomeric Preferences

The surrounding environment, particularly the solvent, can dramatically alter the position of a tautomeric equilibrium. mdpi.com Solvents can preferentially stabilize one tautomer over another based on differences in polarity and specific solute-solvent interactions, such as hydrogen bonding. nih.govscholarsresearchlibrary.com In silico studies model these effects using continuum solvation models (like CPCM or PCM) or by explicitly including solvent molecules in the calculation. mdpi.com

These models have shown that polar solvents generally stabilize more polar tautomers. For keto-enol equilibria, the keto form is often more polar than the enol form. Consequently, polar solvents can shift the equilibrium in favor of the keto tautomer, even if the enol form is more stable in the gas phase due to intramolecular hydrogen bonding. orientjchem.org Studies on various tautomeric systems have demonstrated that as the dielectric constant of the solvent increases, the relative energy of the more polar tautomer decreases, thereby increasing its population in the equilibrium mixture. nih.gov For instance, in some indazole-indene systems, a less polar solvent like chloroform stabilizes a tautomer with a strong intramolecular hydrogen bond, whereas a more polar solvent like DMSO favors a different tautomer that can engage in intermolecular hydrogen bonds with the solvent. nih.gov

| Solvent | Dielectric Constant (ε) | Calculated ΔG (kcal/mol) (Keto → Enol) | Predicted KT at 298 K |

|---|---|---|---|

| Gas Phase | 1.0 | -2.80 | 113.8 |

| Cyclohexane | 2.0 | -2.15 | 37.2 |

| Chloroform | 4.8 | -0.95 | 4.9 |

| Methanol | 32.7 | +0.50 | 0.43 |

| Water | 78.4 | +1.20 | 0.13 |

Synthetic Applications and Advanced Material Development Utilizing Indene Derivatives with Isopropyl Moieties

Role as Synthetic Intermediates for Complex Organic Molecules

The indene (B144670) framework, characterized by its fused benzene (B151609) and cyclopentadiene rings, is a valuable building block in organic synthesis. The presence of an isopropyl group, as in 4-Isopropyl-1H-indene, provides steric bulk and electronic modification that can be leveraged to control reaction pathways and stabilize intermediates. These substituted indenes serve as precursors for a wide array of more complex molecules, including natural products and pharmacologically active compounds.

Indane and indene derivatives are recognized as important carbocycles and are present as structural motifs in many natural products with significant biological relevance. Their synthesis is a key area of research, with methods often involving cyclization reactions. For example, gold(I)-catalyzed intramolecular hydroalkylation of ynamides provides a direct route to functionalized indenes. This highlights the role of indene scaffolds as key intermediates that can be further elaborated. The isopropyl group can be installed via methods such as Suzuki coupling with isopropenyltrifluoroborate followed by hydrogenation, creating intermediates for more complex targets. The functionalized indene ring can then undergo further reactions, such as electrophilic bromination or copper-catalyzed arylation, opening pathways to diverse and complex molecular architectures.

The strategic placement of the isopropyl group can influence the regioselectivity and stereoselectivity of subsequent transformations, making these derivatives highly valuable in multi-step total synthesis projects. They have been utilized in the synthesis of various complex structures, where the indene core provides a rigid and well-defined scaffold upon which to build molecular complexity.

Functionalized Indene Scaffolds in Materials Science

The unique properties of the indene ring system, combined with the tunability offered by substituents like the isopropyl group, make these compounds attractive for applications in materials science. The rigid, planar structure and π-conjugated system of the indene scaffold are key to its utility in developing functional materials with specific optical, electronic, and polymeric properties.

Functionalized indene derivatives are increasingly being explored for their potential in creating novel fluorescent materials. The indene core can act as a chromophore, and its electronic properties can be finely tuned by attaching various donor and acceptor groups. This donor-π-acceptor (D-π-A) architecture is a common strategy for designing organic fluorophores.

Research has shown that derivatives of indene-1,3-dione can be synthesized to create compounds with multi-stimulus-responsive fluorescent properties. These materials can exhibit changes in their emission spectra in response to external stimuli such as mechanical pressure (piezofluorochromism), solvents, and acidity (halochromism). The transformations between crystalline and amorphous states have been identified as a key mechanism behind these fluorescent changes. The incorporation of bulky groups, conceptually similar to the isopropyl moiety, can influence the molecular packing in the solid state, thereby affecting the material's fluorescent properties.

| Indene Derivative Type | Stimulus | Observed Fluorescence Change |

| Indene-1,3-dionemethylene-1,4-dihydropyridine (IDM-DHP) | Grinding (Piezofluorochromism) | Color change from orange to red |

| IDM-DHP with TPA/BDPA-TPA units | Solvents (Chloroform, THF) | Solvent-induced emission changes |

| IDM-DHP with pyridine nitrogen | Acid/Base (Halochromism) | Reversible switching between yellow-orange and red |

This table summarizes the multi-stimulus-responsive fluorescent behaviors of certain indene derivatives based on reported research findings.

In polymer science, indene derivatives are primarily significant for their role in catalysis rather than as monomers themselves. The indenyl ligand, a deprotonated form of indene, is a cornerstone in the design of catalysts for olefin polymerization. The substituents on the indenyl ring, such as the isopropyl group, play a crucial role in determining the catalyst's performance and the properties of the resulting polymer. The steric and electronic influence of the isopropyl group can affect the rate of monomer insertion, comonomer incorporation, and the stereochemistry of the polymer chain.

The most prominent application of isopropyl-substituted indenes in materials science is as precursors to ligands for metallocene and post-metallocene catalysts used in the production of polyolefins like polyethylene and polypropylene. Metallocene catalysts, which feature a transition metal (such as titanium, zirconium, or hafnium) sandwiched between two cyclopentadienyl-type ligands (including indenyl), offer significant advantages over traditional Ziegler-Natta catalysts.

The key advantage of metallocene catalysts is their single-site nature, which leads to polymers with narrow molecular weight distributions and uniform comonomer incorporation. This uniformity results in materials with enhanced properties, such as improved clarity, strength, and processability.

The structure of the indenyl ligand is critical. The isopropyl group, along with other substituents, influences the geometry of the catalyst's active site. This, in turn, controls the tacticity (stereochemistry) of polymers like polypropylene, allowing for the production of isotactic, syndiotactic, or atactic polymers with tailored properties. For instance, permethylindenyl-phenoxy (PHENI*) titanium catalysts have been used to prepare high molecular weight ethylene-linear-α-olefin copolymers with a wide range of properties, demonstrating the high degree of control achievable by tuning the ligand structure.

| Catalyst Type | Ligand System | Key Advantages | Resulting Polymer Properties |

| Traditional Ziegler-Natta | Titanium halides on MgCl₂ support | Low cost, robust | Broad molecular weight distribution, non-uniform comonomer distribution |

| Metallocene | Indenyl, Fluorenyl ligands (e.g., with isopropyl groups) on Zr, Hf | Single active site, tunable ligand structure | Narrow molecular weight distribution, uniform microstructure, controlled tacticity |

| Post-Metallocene | Diimine, Imine-amino ligands on Hf, Ti | High thermal stability, broad monomer adaptability | High performance at high temperatures, controlled branching |

This table compares different generations of polyolefin catalysts, highlighting the role of ligand systems derived from indenes.

Strategies for Chiral Indene Construction for Stereoselective Applications

The synthesis of enantiomerically pure chiral compounds is a central goal in modern organic chemistry, particularly for applications in pharmaceuticals and asymmetric catalysis. Chiral indene derivatives are highly sought after as ligands for transition metal catalysts used in stereoselective reactions. The construction of these chiral indenes requires sophisticated synthetic strategies that can control the formation of specific stereocenters.

Several approaches have been developed for the asymmetric synthesis of chiral indenes and related structures:

Asymmetric Cyclization: Catalytic asymmetric reactions that form the indene ring system itself can be used to generate chiral products. This can involve enantioselective [2+2+2] cycloisomerization of alkynes or other metal-catalyzed annulation strategies that create stereocenters during the ring-forming step.

Resolution of Racemates: A classical approach involves synthesizing the indene derivative as a racemic mixture and then separating the enantiomers. This can be achieved by forming diastereomeric adducts with a chiral resolving agent, such as a natural amino acid like proline, which can then be separated by physical means like crystallization.

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material (the "chiral pool"), a synthetic sequence can be designed to produce the desired chiral indene without losing stereochemical integrity.

Asymmetric Tandem Reactions: Advanced strategies employ catalyst systems that mediate a cascade

Q & A

Q. How can researchers enhance reproducibility in oxidative stress assays involving this compound?

- Methodological Answer : Standardize:

- Cell culture : Use authenticated cell lines (STR profiling) and consistent passage numbers.

- Assay conditions : Pre-incubate compounds for 24 hours, maintain serum-free media during treatment.

- Replicates : Perform ≥3 biological replicates with internal controls. Publish detailed protocols on protocols.io .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.